

Chlorimide as a Potential Source of Electrophilic Chlorine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Chlorimide*

Cat. No.: *B1606774*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorimides, particularly N-chloroimides, have emerged as versatile and effective reagents in modern organic synthesis, serving as a valuable source of electrophilic chlorine. Their controlled reactivity and safer handling characteristics compared to gaseous chlorine make them indispensable tools in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.^{[1][2]} This technical guide provides an in-depth overview of **chlorimides**, focusing on their application as electrophilic chlorinating agents, supported by quantitative data, detailed experimental protocols, and mechanistic insights.

The utility of N-chloroimides, such as N-chlorosuccinimide (NCS) and N-chlorophthalimide, stems from the polarized N-Cl bond, which allows for the facile transfer of a chloronium ion (Cl^+) to a variety of nucleophilic substrates.^[1] This property is central to their application in electrophilic aromatic substitution, α -chlorination of carbonyl compounds, and chlorination of alkenes and alkynes.^{[3][4]} The reactivity of these reagents can be fine-tuned by the choice of the imide backbone and the reaction conditions, offering a high degree of selectivity.

Data Presentation: A Comparative Analysis of Chlorination Reactions

The efficacy of **chlorimides** as electrophilic chlorinating agents is demonstrated across a range of substrates. The following tables summarize quantitative data from various studies, providing a comparative overview of reaction conditions and yields.

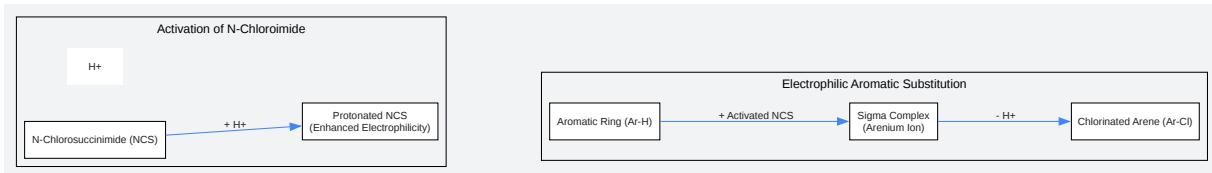
Table 1: Electrophilic Aromatic Chlorination

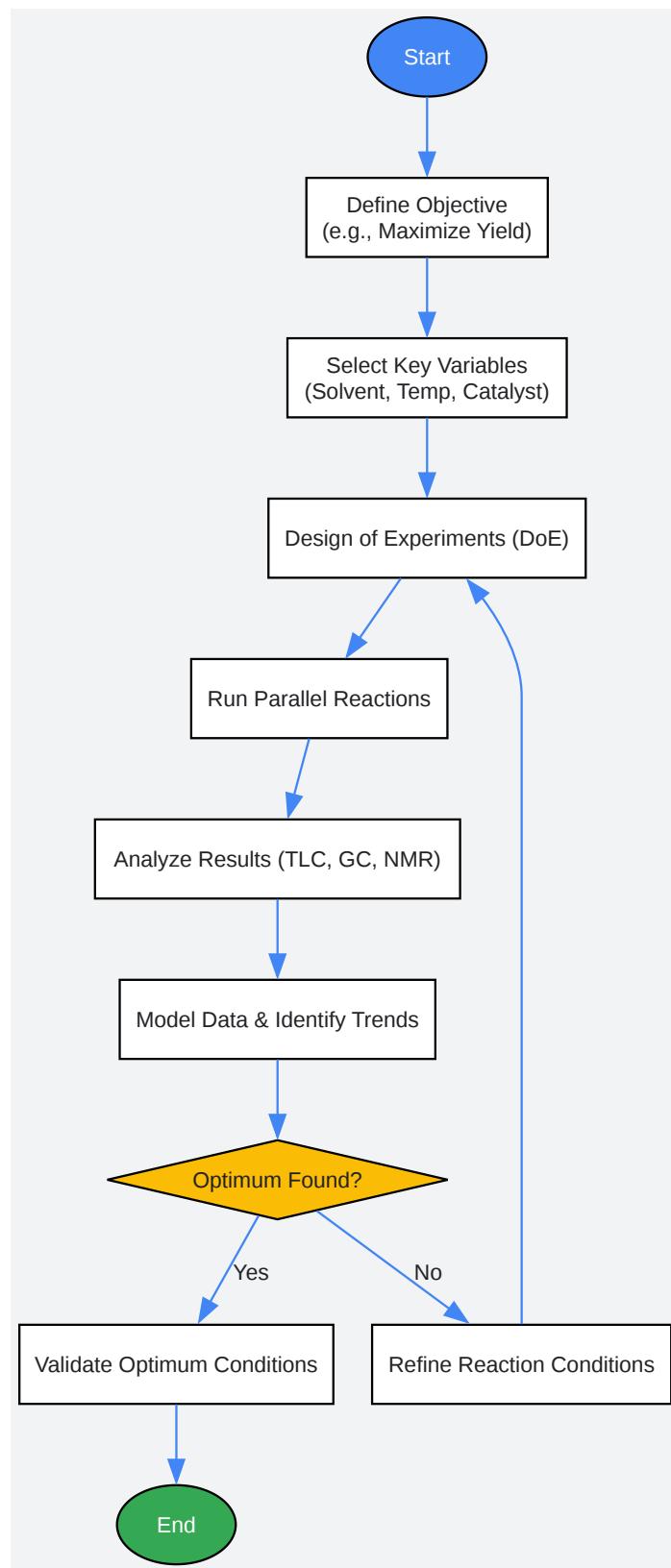
Substrate	Chlorinating Agent	Catalyst /Solvent	Temperature (°C)	Time (h)	Product	Yield (%)	Reference(s)
Aniline	NCS	Acetonitrile	Reflux	-	2,4,6-Trichloroaniline	88	[5]
Acetanilide	Chloramine-T	80% Acetic Acid	60	-	Chloroacetanilides	-	[6]
Phenol	NCS	Aqueous HCl	Room Temp	1.5 - 3.0	Chlorinated Phenols	75-96	[7]
p-Nitrophenol	N-Chloronicotinamide	Aqueous Acetic Acid	50-65	-	Chlorinated p-Nitrophenols	-	[7]
Anisole	NCS	Acetonitrile	Reflux	-	4-Chloroanisole	-	[3]
2-Substituted Anilines	Thionyl Chloride	-	-78	4	2-Chloroanilines	up to 65	[3]

Table 2: α -Chlorination of Ketones and Esters

Substrate	Chlorinating Agent	Catalyst/Base	Solvent	Temperature (°C)	Time	Product	Yield (%)	Enantiomeric Excess (ee) (%)	Reference(s)
Cyclohexane	NCS	-	-	-	-	2-Chlorocyclohexane	-	-	[8]
Cyclic β -Ketoster	NCS	N,N'-Dioxide	-	-	-	α -Chloro- β -ketoster	Excellent	90-98	[9][10]
Methyl Indano Carboxylate	NCS	Cinchona Alkaloid / KF	Toluene	-50	30 min	α -Chloro Methyl Indano Carboxylate	Excellent	up to 93	[4]

Table 3: Chlorination of Alkenes


Substrate	Chlorinating Agent	Conditions	Product	Yield (%)	Reference(s)
Cyclohexane	NCS	AIBN, 60°C	Monochlorocyclohexane	71.1	[11]
(+)-Sclareolide	N-Chloroamide	Visible light	Chlorinated (+)-Sclareolide	-	[11]


Mechanistic Insights: The Pathway of Electrophilic Chlorination

The generally accepted mechanism for electrophilic aromatic substitution by N-chloroimides involves the generation of an electrophilic chlorine species that is attacked by the electron-rich aromatic ring. This process can be uncatalyzed for highly activated arenes or require acid catalysis for less reactive substrates.

Acid-Catalyzed Electrophilic Aromatic Chlorination

In the presence of a Brønsted or Lewis acid, the N-chloroimide is activated, increasing the electrophilicity of the chlorine atom. The aromatic π -system then attacks the electrophilic chlorine, forming a resonance-stabilized carbocation known as a sigma complex or arenium ion. Subsequent deprotonation of the sigma complex by a weak base restores aromaticity and yields the chlorinated product.[\[12\]](#)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. zenodo.org [zenodo.org]
- 7. asianpubs.org [asianpubs.org]
- 8. α -Chloroketone and α -Chloroaldehyde synthesis by chlorination [organic-chemistry.org]
- 9. Highly enantioselective alpha-chlorination of cyclic beta-ketoesters catalyzed by N,N'-dioxide using NCS as the chlorine source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Highly enantioselective α -chlorination of cyclic β -ketoesters catalyzed by N,N'-Dioxide using NCS as the chlorine source - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Site-Selective Aliphatic C–H Chlorination Using N-Chloroamides Enables a Synthesis of Chlorolissoclimide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- To cite this document: BenchChem. [Chlorimide as a Potential Source of Electrophilic Chlorine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1606774#chlorimide-as-a-potential-source-of-electrophilic-chlorine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com